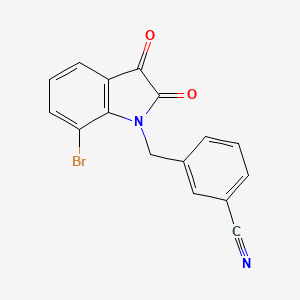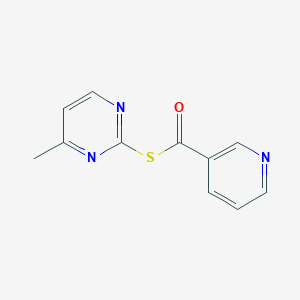![molecular formula C16H23N3S2 B7463720 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole is a compound that has received significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BZP and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of BZP is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. BZP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects
BZP has been found to have a wide range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. BZP has also been found to have antitumor properties, which suggest that it may have potential as a cancer treatment.
实验室实验的优点和局限性
One advantage of using BZP in lab experiments is that it has been well-studied and its properties are well-understood. This makes it a reliable compound for use in experiments. However, one limitation of using BZP is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
未来方向
There are many future directions for research on BZP. One area of research is the development of new antibiotics based on the antibacterial properties of BZP. Another area of research is the development of new treatments for neurological disorders based on the mechanism of action of BZP. Additionally, there is potential for BZP to be used as a cancer treatment, and further research in this area is warranted.
合成方法
The synthesis of BZP involves a multi-step process that begins with the preparation of 2-mercaptobenzothiazole. This compound is then reacted with 1-bromo-3-chloropropane to form 2-(3-chloropropylthio)benzothiazole. The final step involves the reaction of 2-(3-chloropropylthio)benzothiazole with ethylpiperazine to form 2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole.
科学研究应用
BZP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have antibacterial, antifungal, and antitumor properties. BZP has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S2/c1-2-18-9-11-19(12-10-18)8-5-13-20-16-17-14-6-3-4-7-15(14)21-16/h3-4,6-7H,2,5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVYDWADDUDVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)


![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)


![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)


![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)
